molecular formula C14H20N2O B1306224 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline CAS No. 345990-94-5

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline

Cat. No.: B1306224
CAS No.: 345990-94-5
M. Wt: 232.32 g/mol
InChI Key: ZNDUKWZNBHOKHB-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline is a chemical compound with the molecular formula C14H20N2O. It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a dimethyl group and a carbonyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2,6-dimethylpiperidine with aniline in the presence of a carbonylating agent. One common method is the acylation of aniline with 2,6-dimethylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research has shown potential therapeutic effects in the treatment of neurological disorders, cancer, and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]phenol
  • 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]benzylamine
  • 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]benzoic acid

Uniqueness

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDUKWZNBHOKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387827
Record name (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345990-94-5
Record name (2-Aminophenyl)(2,6-dimethyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345990-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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